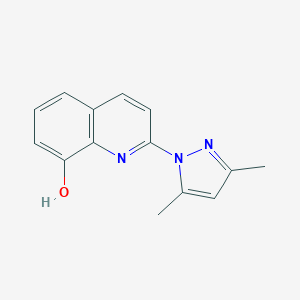

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” are not available, it is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .Physical And Chemical Properties Analysis

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” has a molecular weight of 239.27300 and a density of 1.27g/cm3 . Its boiling point is 446.2ºC at 760 mmHg .Applications De Recherche Scientifique

Drug Design

The heterocyclic compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is part of a class of compounds that have shown varied biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds .

Synthesis of Bis(pyrazolyl)methanes

This compound is involved in the synthesis of bis(pyrazolyl)methanes, which are important due to their wide range of biological activities. They serve as chelating and extracting reagents for different metal ions and exhibit properties such as anti-malarial, anti-inflammatory, antipyretic, antifungal, anti-viral, and antidepressant .

Antileishmanial and Antimalarial Evaluation

In the field of tropical medicine, derivatives of this compound have been evaluated for their antileishmanial and antimalarial activities. This is crucial for the development of new treatments for these diseases, which are prevalent in many parts of the world .

Antibacterial Applications

The compound has been used to prepare N-1-substituted derivatives that have shown antibacterial activity. This suggests its potential use in developing new antibacterial agents .

Molecular Docking Studies

Molecular docking studies are essential for drug discovery and development. This compound has been used in molecular docking to understand its interaction with biological targets, which is a step towards designing more effective drugs .

Preparation of Pyrazolato Ligated Complexes

In coordination chemistry, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is used as a common reagent for the preparation of pyrazolato ligated complexes. These complexes have applications in catalysis and materials science .

Anti-Inflammatory and Antioxidant Activities

The compound’s derivatives have been shown to possess antioxidant and anti-inflammatory activities . This is significant for the development of new therapies for conditions caused by oxidative stress and inflammation .

Development of Fungicides and Pesticides

Due to its biological activity profile, derivatives of this compound are also being explored for use as fungicides and pesticides . This could lead to the development of new agricultural chemicals that are more effective and possibly safer for the environment .

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities

Mode of Action

Related compounds such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa) have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol may interact with its targets in a similar manner, although this needs to be confirmed through further studies.

Biochemical Pathways

Related compounds have been shown to inhibit soil nitrification , suggesting that this compound may also affect similar biochemical pathways.

Pharmacokinetics

Related compounds such as imidazole derivatives have been suggested to have improved pharmacokinetic parameters due to the polar nature of the imidazole ring

Result of Action

For instance, some pyrazoline derivatives have been found to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJJCCZETFFOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353629 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

CAS RN |

18239-59-3 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)